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SAR103168

Cat. No.: B1193469
Attention: For research use only. Not for human or veterinary use.
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Description

The Role of Kinase Dysregulation in Hematologic Neoplasms

Kinase dysregulation plays a pivotal role in the initiation and progression of various hematologic neoplasms, influencing critical signaling pathways that drive cancer hallmarks such as uncontrolled proliferation and survival guidetopharmacology.orgciteab.comflybase.org. In the context of blood tumor biology, both tyrosine and serine/threonine kinases are frequently altered by oncogenic mutations guidetopharmacology.org. The therapeutic inhibition of protein phosphorylation, a process governed by kinases, has demonstrated success in treating these malignancies. A notable example is imatinib (B729) mesylate, which targets the aberrant kinase activity of BCR-Abl1 in chronic myeloid leukemia (CML) guidetopharmacology.org. Furthermore, dysregulation within the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a key event observed in numerous hematological malignancies, particularly myeloid disorders citeab.com. Dysregulated tyrosine kinases are also implicated in promoting the survival and proliferation of acute myeloid leukemia (AML) cells wikipedia.org. Beyond these, cyclin-dependent kinase 9 (CDK9), a transcriptional kinase, has emerged as an actionable therapeutic target, especially in cancers characterized by high MYC expression, including various hematological malignancies figshare.com.

Overview of Multi-kinase Inhibitors in Preclinical Oncology

Multi-kinase inhibitors (MKIs) represent a class of therapeutic agents designed to target several kinases simultaneously, offering a potential advantage over single-kinase inhibitors by enhancing efficacy and mitigating the development of drug resistance guidetopharmacology.org. Preclinical and clinical investigations have explored various MKIs, with targets encompassing Bruton's tyrosine kinase, spleen tyrosine kinase, BCR-Abl, phosphatidylinositol 3-kinase/mammalian target of rapamycin (B549165) (PI3K/mTOR), JAK/STAT, and FMS-like tyrosine kinase 3 (FLT3) . Some MKIs, such as sorafenib, exhibit dual activity by inhibiting both proliferation-related kinases (e.g., c-KIT and FLT3) and angiogenesis-related receptors (e.g., vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR)) mims.com. Preclinical studies involving MKIs like GZD824 (olverembatinib) have demonstrated their effectiveness across a range of cancer cell lines wikipedia.org. Within this landscape, SAR103168 has been introduced as a novel multi-targeted kinase inhibitor exhibiting preclinical activity in various in vitro and murine models of AML fishersci.ca.

Introduction of this compound as a Research Compound

This compound, also identified as Ki20227, is a synthetic small molecule belonging to the pyrido[2,3-d]pyrimidine (B1209978) subclass of tyrosine kinase inhibitors wikidata.org. This compound has been extensively investigated as a research agent for its potential therapeutic applications in both immunology and oncology wikidata.org. Its preclinical profile highlights its activity as a novel multi-targeted kinase inhibitor, particularly in the context of acute myeloid leukemia (AML) models fishersci.ca.

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

soluble in DMSO, not soluble in water.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SAR103168;  SAR-103168;  SAR 103168.

Origin of Product

United States

Molecular Mechanism of Action and Kinase Selectivity of Sar103168

Classification as a Tyrosine Kinase Inhibitor of the Pyrido[2,3-d]Pyrimidine (B1209978) Subclass

SAR103168 is classified as a tyrosine kinase inhibitor belonging to the pyrido[2,3-d]pyrimidine subclass researchgate.netnih.gov. This chemical scaffold is known to be associated with ATP-competitive inhibitors of protein tyrosine kinases nih.govnih.govontosight.ai.

Comprehensive Kinase Inhibition Profile

This compound is recognized as a novel multi-targeted kinase inhibitor, exhibiting activity against several important kinase families researchgate.net.

This compound potently inhibits the kinase activities of the entire Src kinase family researchgate.netnih.gov. Specifically, it acts as a potent Src inhibitor with an IC50 value of 0.65 ± 0.02 nM (at 100 µM ATP) researchgate.netnih.gov. This inhibition extends to the auto-phosphorylation of the Src kinase domain (Src(260-535)) and the activity of the phosphorylated kinase nih.gov. Furthermore, this compound has been shown to inhibit the phosphorylation of Src, Lyn, and their downstream signaling pathways, including PYK2, P-130CAS, FAK, JNK, and MAPK, in a dose-dependent manner researchgate.netnih.gov.

Table 1: Inhibition of Src Kinase Family

KinaseIC50 (nM)Conditions
Src0.65 ± 0.02At 100 µM ATP

The compound also demonstrates activity against the BCR-Abl kinase researchgate.net. Nanomolar activity against BCR-Abl kinase has been observed .

This compound inhibits the activities of several angiogenic receptor tyrosine kinases, including vascular endothelial growth factor receptor 1 (VEGFR1), vascular endothelial growth factor receptor 2 (VEGFR2), Tie2, platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor 1 (FGFR1), fibroblast growth factor receptor 3 (FGFR3), and epidermal growth factor receptor (EGFR) researchgate.netnih.gov. These inhibitory activities have been observed at nanomolar concentrations nih.gov.

Table 2: Inhibition of Key Kinases

Kinase Class/FamilySpecific Kinases InhibitedActivity
Src Kinase FamilySrc, LynPotent inhibition, dose-dependent inhibition of downstream pathways researchgate.netnih.gov
Abl KinaseBCR-AblNanomolar activity researchgate.netnih.gov
Angiogenic Receptor Tyrosine KinasesVEGFR1, VEGFR2, Tie2, PDGFR, FGFR1, FGFR3, EGFRNanomolar activity researchgate.netnih.gov

Targeting of BCR-Abl Kinase

Specificity and Non-Targeted Kinases

In assessing its specificity, this compound demonstrates a selective inhibition profile.

Notably, this compound exhibits no activity against FMS-like tyrosine kinase 3 (FLT3). The antagonist activities of this compound are independent of FLT3 expression researchgate.netnih.gov.

Absence of Inhibition on c-KIT and Aurora Kinases

Importantly, this compound has been specifically noted for its lack of activity against certain kinases, including c-KIT and Aurora kinases figshare.com. This selectivity profile is critical in understanding its potential therapeutic window and minimizing off-target effects that might be associated with the inhibition of these particular kinases.

Impact on Downstream Signaling Pathways

The inhibitory effects of this compound extend to several critical downstream signaling pathways, modulating cellular processes that are often dysregulated in various pathological conditions.

Inhibition of Src, Lyn, and Associated Signaling Nodes (PYK2, P-130CAS, FAK, JNK, MAPK)

This compound effectively inhibits the phosphorylation of Src and Lyn, two key members of the Src kinase family nih.gov. This inhibition consequently impacts a cascade of downstream signaling molecules that are activated by Src and Lyn. Specifically, this compound has been shown to inhibit the phosphorylation of proline-rich tyrosine kinase 2 (PYK2), p130Cas (Crk-associated substrate), focal adhesion kinase (FAK), c-Jun N-terminal kinase (JNK), and mitogen-activated protein kinase (MAPK) in a dose-dependent manner nih.gov.

PYK2 and FAK are non-receptor protein tyrosine kinases that play roles in various signaling events, including the activation of MAP kinase cascades nih.gov. The formation of Pyk2-Src complexes can lead to the phosphorylation of p130Cas and Pyk2, creating binding sites for adaptor proteins that subsequently activate ERK or JNK pathways nih.gov. The FAK-Src-p130Cas complex is also known to activate JNK uni.lu. By inhibiting these upstream kinases and their associated signaling nodes, this compound disrupts crucial cellular communication pathways.

Table 2: Inhibition of Downstream Signaling Pathways by this compound

Downstream Signaling NodeEffect of this compoundMechanism
Src PhosphorylationInhibited (dose-dependent)Direct inhibition of Src kinase activity nih.gov
Lyn PhosphorylationInhibited (dose-dependent)Inhibition of Lyn kinase activity nih.gov
PYK2 PhosphorylationInhibited (dose-dependent)Downstream effect of Src/Lyn inhibition nih.gov
P-130CAS PhosphorylationInhibited (dose-dependent)Downstream effect of Src/Lyn inhibition nih.gov
FAK PhosphorylationInhibited (dose-dependent)Downstream effect of Src/Lyn inhibition nih.gov
JNK ActivationInhibited (dose-dependent)Downstream effect, often via Src/FAK/p130Cas nih.gov
MAPK ActivationInhibited (dose-dependent)Downstream effect, often via Src/Lyn nih.gov

Modulation of STAT5 Phosphorylation and Activation

This compound significantly inhibits the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5) nih.gov. This effect has been observed in KG1 cells and in fresh cells obtained from patients with acute myeloid leukemia (AML) nih.gov. STAT5 is a crucial protein often found to be upregulated in cancer cells, playing a vital role in signal transduction pathways and the suppression of apoptosis anaxlab.com. Its activation, typically through tyrosine phosphorylation, is uniquely linked to cytokine receptor signaling. By modulating STAT5 phosphorylation, this compound directly interferes with a key pathway involved in cell proliferation and survival.

Influence on the JAK/STAT Signaling Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a fundamental signaling cascade that transmits information from extracellular chemical signals into the cell nucleus, regulating processes such as cell growth, survival, differentiation, and immune responses. This pathway involves three main components: a cell surface receptor, Janus kinases (JAKs), and STAT proteins. Upon ligand binding to the receptor, associated JAKs become activated and phosphorylate tyrosine residues on the receptor. These phosphorylated sites serve as docking sites for SH2 domain-containing STAT proteins, which are then phosphorylated by JAKs. Activated STATs subsequently form dimers, translocate to the nucleus, and initiate the transcription of target genes.

Preclinical Pharmacological Activity of Sar103168 in Myeloid Leukemia Models

In Vivo Efficacy in Xenograft Models of Myeloid Leukemias

SAR103168 has exhibited robust in vivo efficacy in various xenograft models of myeloid leukemias, indicating its potential as an anti-leukemic agent. Administration of this compound has been shown to impair tumor growth and induce tumor regression in animals implanted with human myeloid leukemic cells.

Impaired Tumor Growth in Human Acute Myeloid Leukemia Xenograft Models (e.g., KG1, EOL-1, Kasumi-1, CTV-1)

This compound demonstrated potent anti-tumor activity in severe combined immunodeficiency (SCID) mice bearing human acute myeloid leukemia (AML) xenograft tumors. This efficacy was observed across multiple human AML cell lines, including KG1, EOL-1, Kasumi-1, and CTV-1. The administration of this compound, whether intravenously or orally, consistently led to impaired tumor growth in these models. This anti-tumor effect correlated with a potent inhibition of Src downstream signaling pathways within the AML tumors.

Table 1: Impaired Tumor Growth in Human AML Xenograft Models

Xenograft Model (Cell Line)Observed EfficacyAssociated Mechanism
KG1Potent anti-tumor activity, impaired tumor growthInhibition of Src downstream signaling pathways
EOL-1Potent anti-tumor activity, impaired tumor growthInhibition of Src downstream signaling pathways
Kasumi-1Potent anti-tumor activity, impaired tumor growthInhibition of Src downstream signaling pathways
CTV-1Potent anti-tumor activity, impaired tumor growthInhibition of Src downstream signaling pathways

Demonstration of Tumor Regression in Murine Models

Beyond merely inhibiting tumor growth, this compound has been shown to induce tumor regression in animals bearing human AML leukemic cells. This significant finding underscores the compound's capacity to actively reduce tumor burden in preclinical in vivo settings.

Table 2: Tumor Regression in Murine AML Models

Model TypeObserved Efficacy
Murine models implanted with human AML leukemic cellsInduced tumor regression

Anti-Tumor Activity in Chronic Myeloid Leukemia Xenograft Models (e.g., K562)

The preclinical efficacy of this compound extends to chronic myeloid leukemia (CML) models. Specifically, this compound exhibited potent anti-tumor activity in SCID mice bearing K562 tumors, a widely used cell line for CML research.

Table 3: Anti-Tumor Activity in CML Xenograft Models

Xenograft Model (Cell Line)Observed Efficacy
K562Potent anti-tumor activity

Synergistic Effects with Conventional Chemotherapeutic Agents (e.g., Cytarabine)

Further investigations into this compound's therapeutic potential have revealed its ability to act synergistically with conventional chemotherapeutic agents. Notably, the combination of this compound and cytarabine (B982) demonstrated synergistic activity in both AML and CML tumor models. This synergistic effect suggests that this compound could enhance the effectiveness of existing leukemia treatments.

Table 4: Synergistic Effects with Cytarabine

Combination TherapyObserved Synergistic ActivityApplicable Leukemia Models
This compound + CytarabineSynergistic anti-tumor activityAcute Myeloid Leukemia (AML), Chronic Myeloid Leukemia (CML)

Research Methodologies and Future Directions in Sar103168 Investigation

Key Methodological Approaches in Preclinical Evaluation

Preclinical studies on SAR103168 have employed a suite of established methodologies to assess its activity against a broad spectrum of targets and its effects on leukemic cells. These approaches are crucial for defining the compound's inhibitory concentrations, its influence on cell fate, and its efficacy within complex biological systems.

In vitro kinase assays are fundamental for determining the inhibitory concentration (IC50) of this compound against specific kinases. This compound is characterized as a multi-targeted tyrosine kinase inhibitor, demonstrating activity against a diverse panel of kinases. It has been shown to inhibit the entire Src kinase family, Abl kinase, and several angiogenic receptor kinases, including vascular endothelial growth factor receptor 1 (VEGFR1), VEGFR2, Tie2, platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor 1 (FGFR1), FGFR3, and epidermal growth factor receptor (EGFR). nih.govnih.gov

A notable finding from these assays is this compound's potent inhibition of Src, with an IC50 of 0.65 ± 0.02 nM when tested at 100 µM ATP. nih.gov These assays typically involve measuring the kinase activity in the presence of varying concentrations of the inhibitor and determining the concentration at which 50% of the enzyme's activity is inhibited, often through non-linear regression analysis of concentration-response curves. plos.orgreactionbiology.com

Table 1: this compound In Vitro Kinase Inhibitory Concentration (IC50)

Kinase TargetIC50 (nM)ATP Concentration (µM)Reference
Src0.65 ± 0.02100 nih.gov
Src Kinase FamilyNanomolarNot specified nih.gov
Abl KinaseNanomolarNot specified nih.gov
VEGFR1NanomolarNot specified nih.gov
VEGFR2NanomolarNot specified nih.gov
Tie2NanomolarNot specified nih.gov
PDGFRNanomolarNot specified nih.gov
FGFRNanomolarNot specified nih.gov
EGFRNanomolarNot specified nih.gov

Cellular proliferation and apoptosis assays are critical for evaluating the direct impact of this compound on the growth and survival of cancer cells. These assays revealed that this compound effectively inhibited proliferation and induced apoptosis in both acute and chronic myeloid leukemic cells at nanomolar IC50 concentrations. nih.govnih.govresearchgate.net

Cellular proliferation can be assessed using various methods, such as metabolic activity assays (e.g., MTS assay) mdpi.com or by monitoring cell count over time. Apoptosis assays detect and quantify cellular events characteristic of programmed cell death, including caspase activation, externalization of phosphatidylserine (B164497) on the cell surface, and DNA fragmentation. promega.com.au Techniques like flow cytometry, which can differentiate apoptotic from necrotic cells, and Western blotting for specific apoptotic markers (e.g., cleaved PARP and cleaved caspase 3) are commonly employed. elrig.orgresearchgate.netbioradiations.com These assays can often be multiplexed to obtain more comprehensive data on cell viability, proliferation, and apoptosis from a single experiment. elrig.org

Western blotting is a widely used biochemical technique to analyze the phosphorylation status of target proteins and their downstream effectors, providing insights into the compound's mechanism of action at a molecular level. researchgate.netnih.govstratech.co.uknih.gov Studies with this compound demonstrated its ability to inhibit the phosphorylation of STAT5 in KG1 cells and in primary acute myeloid leukemia (AML) patient cells. nih.govresearchgate.net

Furthermore, this compound was shown to inhibit the phosphorylation of Src, Lyn, and their downstream signaling pathways, including PYK2, P-130CAS, FAK, JNK, and MAPK, in a dose-dependent manner. nih.govresearchgate.net This indicates that this compound's inhibitory effects extend beyond direct kinase targets to modulate critical intracellular signaling cascades involved in leukemogenesis. Western blotting allows for the quantitative assessment of phosphorylated protein levels relative to total protein levels, providing a clear picture of the compound's impact on signaling pathways. researchgate.netnih.govstratech.co.uk

Colony-forming unit (CFU) assays are in vitro functional assays used to enumerate and characterize hematopoietic progenitor cells by culturing them in semi-solid media. stemcell.com These assays are instrumental in assessing the anti-proliferative effects of agents on leukemic progenitor cells and their ability to differentiate. stemcell.comchampionsoncology.com

In the context of this compound, CFU assays were utilized to evaluate its effect on leukemic progenitors (CFU-L) isolated from patients with AML. The results indicated that this compound induced anti-proliferation in CFU-L from 29 AML patients, with over 85% of the tested AML patient samples demonstrating sensitivity to the compound. nih.govresearchgate.net Notably, these antagonist activities of this compound were observed to be independent of FLT3 expression, suggesting a broad applicability beyond FLT3-mutated leukemias. nih.govresearchgate.net CFU assays provide valuable information on how a therapeutic agent affects the clonal composition, proliferation, and differentiation of tumor cells, which can offer insights into potential remission or relapse mechanisms. championsoncology.com

Table 2: this compound Effect on Leukemic Progenitor Cells (CFU-L)

Patient Samples TestedSensitivity Rate to this compoundFLT3 Expression DependencyReference
29 AML patients>85% sensitiveIndependent nih.govresearchgate.net

Myeloid leukemia xenograft models, established by implanting human leukemic cells into immunodeficient mice (e.g., SCID mice), are crucial for evaluating the in vivo anti-tumor activity of compounds like this compound. mdpi.comthno.org These models allow for the assessment of tumor growth inhibition, regression, and the compound's effects on relevant signaling pathways within a living system. reactionbiology.com

Studies using these models demonstrated that this compound administration, via both intravenous (IV) and oral routes, effectively impaired tumor growth and induced tumor regression in animals bearing human AML leukemic cells. nih.govresearchgate.net This anti-tumor activity was correlated with a potent inhibition of Src downstream signaling pathways within the AML tumors. nih.govresearchgate.net this compound exhibited potent anti-tumor activity in SCID mice implanted with various AML cell lines (KG1, EOL-1, Kasumi-1, CTV-1) and chronic myeloid leukemia (CML) cell lines (K562). nih.govresearchgate.net

Preclinical assessment of combination strategies is vital for identifying synergistic therapeutic approaches that could enhance efficacy and overcome potential resistance mechanisms. Investigations into this compound's potential in combination therapies have yielded promising results.

Specifically, the combination of this compound with cytarabine (B982), a commonly used chemotherapeutic agent, demonstrated synergistic activity in both AML and CML tumor models. nih.govresearchgate.net This finding suggests that combining this compound with conventional chemotherapy agents could represent a promising therapeutic strategy for patients with myeloid leukemias. researchgate.net Such preclinical evaluations are essential for rational drug development, aiming to identify effective multi-agent regimens. thno.orgcore.ac.uk

Table 3: this compound Combination Therapy Preclinical Findings

Combination PartnerLeukemia ModelObserved ActivityReference
CytarabineAML, CMLSynergistic nih.govresearchgate.net

Q & A

Q. What is the molecular mechanism of SAR103168 in targeting leukemia cells, and how does its multi-kinase inhibition profile inform preclinical models?

this compound is a multi-kinase inhibitor with nanomolar activity against Src family kinases, BCR-Abl, VEGFR1/2, Tie2, PDGFR, FGFR, and EGFR. Preclinical studies demonstrated anti-leukemic effects via inhibition of proliferation and induction of apoptosis in AML and MDS cell lines. In xenograft models, tumor regression was observed at doses of 16.7 mg/kg IV or 2 × 40 mg/kg PO in mice. However, clinical plasma exposures (Cmax: ~3600 ng/mL; AUC: ~16,600 ng/h/mL in mice) were not achieved in human trials, highlighting translational challenges .

Q. How was the Phase I trial for this compound designed to assess safety and pharmacokinetics in relapsed/refractory AML patients?

The trial employed an open-label, dose-escalation design with intravenous this compound administered daily for 5 days every 2 weeks. Dose-limiting toxicities (DLTs) were assessed within 21 days of the first cycle. Starting at 1.2 mg/m²/day (based on GLP animal studies), cohorts of 3–4 patients were expanded if DLTs occurred. Safety evaluations included adverse events, lab tests, ECG, and echocardiography. Pharmacokinetic (PK) sampling occurred pre-dose and at 11 timepoints post-infusion, analyzed via LC-MS/MS .

Q. What were the primary safety findings of this compound in the Phase I trial?

Common grade 3–4 adverse events included febrile neutropenia (34.5%), pneumonia (20.7%), and bacteremia (10.3%). Two patients experienced DLTs (hypokalemia, dizziness), but no grade 4 events or deaths were attributed to this compound. ECG abnormalities led to one discontinuation. Mortality (44.8% at follow-up) was linked to disease progression, not drug toxicity .

Advanced Research Questions

Q. How did intersubject pharmacokinetic variability impact dose escalation and study termination?

High variability in Cmax (16.9–163% CV) and AUC (e.g., 228 vs. 456 ng·h/mL in CYP2D6 poor metabolizers) precluded dose proportionality. At 14.4 mg/m², terminal half-life estimates (3.32–5.46 hours) suggested incomplete elimination characterization. Sponsor termination occurred before MTD determination due to unpredictable exposure-dose relationships, despite preclinical predictions of efficacy at 30 mg/m² .

Q. What contradictions exist between preclinical efficacy and clinical outcomes for this compound?

While this compound showed 85% sensitivity in primary AML patient samples and tumor regression in xenografts, clinical exposure (e.g., 14.4 mg/m² Cmax: 360 ng/mL) remained below thresholds for in vivo efficacy (Cmax: 3600 ng/mL; AUC: 16,600 ng·h/mL). This discrepancy underscores limitations in extrapolating murine PK/PD to humans, particularly for drugs with nonlinear kinetics .

Q. What methodological limitations affected the assessment of this compound’s pharmacodynamics and CYP3A4 induction potential?

Premature study termination halted planned evaluations of CYP3A4 induction (using oral midazolam as a probe) and metabolic pathway analysis. Sparse PK data (tlast ≤7 hours) and low patient numbers in dose cohorts further limited metabolite identification and exposure-response modeling .

Methodological and Analytical Questions

Q. How were pharmacokinetic parameters calculated, and what statistical challenges arose?

Non-compartmental analysis (WinNonlin® v5.2) derived parameters like Cmax, AUC, and half-life. Key findings included:

ParameterDay 1 (Single Dose)Day 5 (Multiple Doses)
Geometric CmaxDose-dependentDose-dependent
AUC variability16.9–163% CV16.9–163% CV
Half-life3–5 hoursProlonged terminal phase suspected
High CV% reflected sparse sampling, small cohorts, and variable protein binding (>99.3%) .

Q. How were response criteria applied in evaluating this compound’s efficacy?

Using IWG criteria for AML/MDS and European LeukemiaNet definitions for CML, bone marrow biopsies were performed at baseline, Day 11–14 of Cycle 2, and every 2 cycles. Best response was stable disease (15/25 patients), with no complete/partial responses. Progression-free survival data were inconclusive due to early study closure .

Q. What lessons can be drawn from this compound’s trial design for future kinase inhibitor studies?

Key recommendations:

  • Incorporate adaptive designs to address PK variability.
  • Align preclinical PK/PD models with human physiology (e.g., protein binding, metabolic pathways).
  • Prioritize biomarker-driven cohorts (e.g., FLT3-ITD or BCR-Abl mutations) to enrich for responders.
  • Use prolonged infusion schedules to mitigate rapid clearance .

Data Contradiction and Analysis

Q. How did this compound’s protein binding and clearance profile influence its therapeutic window?

Despite >99.3% plasma protein binding (similar to preclinical species), rapid clearance (half-life <5 hours) and low free drug concentrations limited target engagement. This contrasts with preclinical models, where sustained exposure achieved efficacy, suggesting human dosing may require continuous infusion or higher frequencies .

Q. Why did pharmacogenomic analyses fail to explain PK variability in CYP2D6/CYP2C19 poor metabolizers?

CYP2D6 contributed only ~20% to this compound metabolism, with minor roles for other CYPs. Two poor metabolizers exhibited AUClast values within cohort ranges (56–456 ng·h/mL), indicating non-CYP pathways (e.g., esterases) dominate metabolism, necessitating broader genomic profiling .

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